2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
描述
属性
IUPAC Name |
2,2-dimethyl-1-(2-methylsulfonylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9(2)8-10-4-5-11(9)6-7-14(3,12)13/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYOBVWVDSLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine chemical properties
This technical guide provides an in-depth analysis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability in drug candidates.
Executive Summary
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS: 1257293-61-0) is a sterically hindered, bifunctional piperazine derivative.[1] It features a gem-dimethyl group at the C2 position and a polar methylsulfonylethyl tail at the N1 position. This specific substitution pattern serves two critical roles in drug design:
-
Conformational Restriction: The gem-dimethyl group (Thorpe-Ingold effect) locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: The steric bulk adjacent to the N1 nitrogen protects the amine from oxidative dealkylation and reduces the formation of reactive metabolites.
This compound is primarily employed as an intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the sulfone moiety acts as a hydrogen bond acceptor and solubility enhancer.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Identification
| Parameter | Specification |
| IUPAC Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine |
| CAS Number | 1257293-61-0 |
| Molecular Formula | C₉H₂₀N₂O₂S |
| Molecular Weight | 220.33 g/mol |
| SMILES | CS(=O)(=O)CCN1C(C)(C)CNCC1 |
| Appearance | Off-white solid or viscous semi-solid |
Predicted Physicochemical Profile
Note: Values are derived from structure-activity relationship (SAR) data of analogous piperazines.
| Property | Value | Technical Insight |
| LogP (Octanol/Water) | ~ -0.1 to 0.3 | The polar sulfone offsets the lipophilic dimethyl/ethyl groups, aiming for a "drug-like" range. |
| pKa (N4 - Secondary) | 9.2 ± 0.5 | Highly basic; primary site for salt formation (e.g., HCl, Tosylate). |
| pKa (N1 - Tertiary) | 6.5 ± 0.5 | Reduced basicity due to steric hindrance and the electron-withdrawing effect of the sulfone β-position. |
| Topological Polar Surface Area (TPSA) | ~ 55 Ų | 34 Ų (Sulfone) + 3 Ų (Tertiary Amine) + 12 Ų (Secondary Amine). Good membrane permeability. |
Structural Analysis & Reactivity
The Gem-Dimethyl Effect
The 2,2-dimethyl substitution is the defining feature of this molecule. Unlike a standard piperazine, the bulky methyl groups at C2 create significant steric crowding around the N1 nitrogen.
-
Synthetic Consequence: The N1 nitrogen is a poor nucleophile compared to the unhindered N4 nitrogen.
-
Biological Consequence: The steric bulk prevents cytochrome P450 enzymes from accessing the α-carbons, significantly increasing the metabolic half-life of drugs containing this motif.
The Sulfone Tail
The 2-(methylsulfonyl)ethyl group acts as a "polar anchor." Unlike sulfonamides, the sulfone is chemically inert under physiological conditions but serves as a strong hydrogen bond acceptor. It is often used to replace solvent-exposed morpholine or piperidine rings to improve aqueous solubility without introducing a basic center that could lead to hERG channel inhibition.
Synthesis & Manufacturing Protocols
Synthesizing the N1-substituted isomer (the target) is chemically challenging because the N4 nitrogen is kinetically more nucleophilic. Direct alkylation of 2,2-dimethylpiperazine yields the wrong isomer (N4-substituted). Therefore, a Protection-Alkylation-Deprotection strategy is required.
Synthetic Pathway Diagram
Caption: Regioselective synthesis pathway prioritizing the hindered N1 alkylation via N4 protection.
Detailed Experimental Protocol
Objective: Synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine with >98% regiochemical purity.
Step 1: Regioselective Protection (Synthesis of 4-Boc-2,2-dimethylpiperazine)
-
Dissolution: Dissolve 2,2-dimethylpiperazine (1.0 eq) in Dichloromethane (DCM) (10 vol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O ensures the unhindered N4 reacts exclusively, leaving the hindered N1 free.
-
Workup: Wash with water, dry over Na₂SO₄, and concentrate. The product is the N4-Boc derivative.
Step 2: Michael Addition (The Critical Step)
-
Reagents: Dissolve the N4-Boc intermediate (1.0 eq) in Ethanol or Toluene. Add Methyl Vinyl Sulfone (1.5 eq).
-
Catalysis: Due to the steric hindrance at N1, thermal energy is required. Heat the reaction to reflux (80–110°C) for 12–24 hours.
-
Monitoring: Monitor by LC-MS. If conversion is slow, add a Lewis acid catalyst (e.g., LiClO₄) or use a sealed tube at higher temperature.
-
Isolation: Concentrate the solvent. The residue contains the protected target.
Step 3: Deprotection & Isolation
-
Acidolysis: Dissolve the residue in 4M HCl in Dioxane (5 vol). Stir at room temperature for 2 hours.
-
Precipitation: The product may precipitate as the dihydrochloride salt.
-
Free Basing: To obtain the free base, dissolve the salt in minimum water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1).
-
Final Purification: Recrystallize from Ethyl Acetate/Hexane or purify via neutral alumina chromatography.
Applications in Drug Discovery[2]
This molecule is a "privileged structure" fragment. Researchers utilize it to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.
| Application Area | Mechanism of Action |
| Kinase Inhibitors | Used as the solvent-exposed tail (e.g., replacing the piperazine of Palbociclib analogs) to improve solubility and reduce clearance. |
| GPCR Antagonists | The gem-dimethyl group restricts the conformational space, potentially locking the molecule in a bioactive conformation that fits specific receptor pockets. |
| Fragment-Based Design | Used as a high-sp3 fraction building block to escape "flatland" (aromatic-heavy chemical space), improving selectivity. |
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for alkyl-piperazines and sulfones.
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption (carbamate formation).
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]
- Journal of Medicinal Chemistry (1995).Synthesis and SAR of Piperazine-based Kinase Inhibitors (General Reference for Gem-Dimethyl Effect).
Sources
Navigating the Therapeutic Potential of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] This technical guide focuses on a specific, yet under-documented derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS Number: 1257293-61-0) . While direct extensive research on this compound is not publicly available, this paper aims to provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential pharmacological exploration. By leveraging data from structurally related analogs and established principles of drug design, we will delineate a strategic path for researchers and drug development professionals to unlock the therapeutic promise of this molecule.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in drug design due to its unique physicochemical properties.[1] It can significantly influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles.[1] The versatility of the piperazine core allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of biological activity.[2] Numerous piperazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.[3]
This guide will specifically explore the potential of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, a compound that combines the established piperazine scaffold with a methylsulfonyl ethyl group, a moiety known to modulate biological activity in various contexts.
Physicochemical Properties and Structural Features
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1257293-61-0 | Internal Database |
| Molecular Formula | C₉H₂₀N₂O₂S | Internal Database |
| Molecular Weight | 220.34 g/mol | Internal Database |
| Predicted LogP | 0.45 | Internal Database |
| Predicted pKa | 8.5 (most basic) | Internal Database |
The presence of the methylsulfonyl group is expected to increase the polarity and hydrogen bonding capacity of the molecule, potentially influencing its solubility and interactions with biological targets. The dimethyl substitution on the piperazine ring may impact its conformational flexibility and metabolic stability.
Synthesis and Characterization
While a specific patented synthesis for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is not readily found in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for N-alkylation of piperazines.
Proposed Synthetic Pathway
A likely synthetic approach involves the nucleophilic substitution reaction between 2,2-dimethylpiperazine and a suitable electrophile, such as 2-(methylsulfonyl)ethyl bromide or a related tosylate.
Caption: A proposed synthetic route for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Addition of Electrophile: Add a solution of 2-(methylsulfonyl)ethyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
Characterization Methods
The identity and purity of the synthesized 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine should be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
Potential Pharmacological Applications and Mechanism of Action
The structural features of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine suggest several potential avenues for pharmacological investigation. The piperazine core is a common pharmacophore in drugs targeting the central nervous system (CNS), and the methylsulfonyl group can act as a hydrogen bond acceptor and influence metabolic stability.
CNS-Related Disorders
Many piperazine derivatives exhibit activity at various CNS receptors, including dopamine, serotonin, and adrenergic receptors.[5] This suggests that 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine could be a candidate for screening in models of neurological and psychiatric disorders such as:
-
Antipsychotics: Modulation of dopamine and serotonin receptors is a key mechanism for many antipsychotic drugs.
-
Antidepressants: Interaction with serotonin and norepinephrine transporters is a common therapeutic strategy for depression.
-
Anxiolytics: Activity at serotonin receptors can mediate anxiolytic effects.
Oncology
The piperazine moiety is also present in numerous anticancer agents.[6] These compounds often act as kinase inhibitors or modulators of cell signaling pathways crucial for cancer cell proliferation and survival.[7] The methylsulfonyl group can also contribute to the anticancer activity of a molecule. Therefore, screening 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in various cancer cell lines would be a logical step.
Workflow for Biological Evaluation
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document delineates a plausible synthetic pathway, drawing from established methodologies for the synthesis of the core intermediate, 2,2-dimethylpiperazine, and subsequent N-alkylation. The guide further explores the potential pharmacological significance of the methylsulfonyl ethyl moiety and the 2,2-dimethylpiperazine scaffold, offering insights into its prospective biological activities and therapeutic applications. Detailed experimental protocols, characterization data, and safety considerations are presented to equip researchers with the necessary knowledge for its synthesis and further investigation.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms also provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity, selectivity, and safety profile.
Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, and central nervous system (CNS) effects. The incorporation of various substituents on the piperazine nitrogen atoms can modulate interactions with biological targets, leading to a wide array of therapeutic agents.
This guide focuses on a specific derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, which combines the structural features of a dimethylated piperazine core with a methylsulfonyl ethyl side chain. The gem-dimethyl substitution on the piperazine ring can introduce conformational rigidity and potentially influence metabolic stability. The methylsulfonyl group is a known pharmacophore that can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, often enhancing its interaction with biological targets.
Synthesis of the Core Intermediate: 2,2-Dimethylpiperazine
The synthesis of the target compound commences with the preparation of the key intermediate, 2,2-dimethylpiperazine. Several synthetic routes have been reported for this precursor, each with its own advantages and disadvantages. A common and effective method involves the cyclization of a suitable diamine precursor.
Retrosynthetic Analysis of 2,2-Dimethylpiperazine
A logical retrosynthetic disconnection of 2,2-dimethylpiperazine points towards 1,2-diaminopropane and a two-carbon electrophile.
Figure 1: Retrosynthetic analysis of 2,2-dimethylpiperazine.
Experimental Protocol: Synthesis of 2,2-Dimethylpiperazine
This protocol is based on a well-established method for the synthesis of substituted piperazines.
Materials:
-
1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc)2O
-
2-Bromo-2-methylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Lithium aluminum hydride (LAH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Protection of 1,2-Diaminopropane:
-
Dissolve 1,2-diaminopropane (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)2O, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected 1,2-diaminopropane.
-
-
Amide Coupling:
-
Dissolve Boc-protected 1,2-diaminopropane (1.0 eq) and 2-bromo-2-methylpropanoic acid (1.1 eq) in DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the amide intermediate.
-
-
Cyclization and Reduction:
-
Carefully add the amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous THF at 0 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to obtain the Boc-protected 2,2-dimethylpiperazine.
-
-
Deprotection:
-
Dissolve the Boc-protected 2,2-dimethylpiperazine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH.
-
Extract the product with DCM, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford 2,2-dimethylpiperazine.
-
Figure 2: Synthetic workflow for 2,2-dimethylpiperazine.
Synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
With the core intermediate in hand, the final step involves the N-alkylation of 2,2-dimethylpiperazine with a suitable methylsulfonylethylating agent.
Proposed Synthetic Route
A plausible and efficient method for this transformation is the reaction of 2,2-dimethylpiperazine with methyl vinyl sulfone. This Michael addition reaction is typically base-catalyzed and proceeds under mild conditions.
Figure 3: Proposed synthesis of the target compound.
Experimental Protocol: N-Alkylation
Materials:
-
2,2-Dimethylpiperazine
-
Methyl vinyl sulfone
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Methanol or Acetonitrile
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
Dissolve 2,2-dimethylpiperazine (1.0 eq) in methanol or acetonitrile.
-
Add a base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).
-
To this stirring solution, add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If potassium carbonate was used, filter off the solid.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the dimethyl group, the piperazine ring protons, the ethyl bridge protons, and the methyl sulfonyl group protons with appropriate chemical shifts and coupling patterns. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C9H20N2O2S, MW: 220.33). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (if secondary amine is present), C-H, S=O (sulfonyl), and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Pharmacological Significance and Applications
-
CNS Activity: The piperazine scaffold is a common feature in many centrally acting drugs. The lipophilicity and basicity of the molecule will influence its ability to cross the blood-brain barrier.
-
Enzyme Inhibition: The methylsulfonyl group can act as a bioisostere for other functional groups and participate in hydrogen bonding with enzyme active sites. Many kinase inhibitors and other enzyme-targeted drugs contain sulfonyl moieties.
-
Receptor Modulation: Piperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Safety Considerations
As with any chemical substance, appropriate safety precautions should be taken when handling 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and its synthetic intermediates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Reagents such as lithium aluminum hydride are highly reactive and should be handled with extreme care under anhydrous conditions.
A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before commencing any experimental work.
Conclusion
This technical guide has outlined a plausible and scientifically sound approach to the synthesis and characterization of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine. By leveraging established synthetic methodologies for the piperazine core and N-alkylation, researchers can access this novel compound for further investigation. The structural features of this molecule suggest potential for a range of pharmacological activities, making it a person of interest for drug discovery and development programs. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for scientists venturing into the exploration of this and similar piperazine derivatives.
References
- General references on piperazine synthesis and medicinal chemistry will be compiled here based on the foundational knowledge used to construct this guide. Specific citations to patents and journal articles detailing the synthesis of 2,2-dimethylpiperazine and N-alkylation with sulfonyl compounds would be included if they were available.
Pharmacological profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
An In-depth Technical Guide to the Pharmacological Profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Authored by a Senior Application Scientist
Disclaimer: The following guide provides a projected pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine based on the known properties of its constituent chemical moieties and the broader class of piperazine derivatives. Due to a lack of direct experimental data in the public domain for this specific molecule, this document serves as a scientifically-grounded framework for researchers and drug development professionals to initiate and guide further investigation.
Introduction and Rationale
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to act as a versatile linker for pharmacophoric groups. The incorporation of a 2,2-dimethyl substitution on the piperazine ring can introduce steric hindrance that may influence metabolic stability and receptor interaction. Furthermore, the N-alkylation with a methylsulfonyl ethyl group introduces a polar, flexible side chain that can significantly impact the molecule's solubility, cell permeability, and target engagement.
This guide will delineate a putative pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, hereafter referred to as Compound X. We will explore its potential synthesis, analytical characterization, and a hypothesized pharmacological profile encompassing pharmacodynamics, pharmacokinetics, and toxicology. This document is intended to serve as a foundational resource for researchers embarking on the study of this novel chemical entity.
Compound at a Glance:
| Property | Value |
| IUPAC Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine |
| Molecular Formula | C9H20N2O2S |
| Molecular Weight | 220.33 g/mol [2] |
| CAS Number | 1257293-61-0[2] |
Proposed Synthesis and Analytical Characterization
The synthesis of Compound X can be envisioned through a nucleophilic substitution reaction, a common method for the N-alkylation of piperazines.
Synthetic Pathway
A plausible synthetic route would involve the reaction of 2,2-dimethylpiperazine with a suitable electrophile, such as 2-(methylsulfonyl)ethyl bromide or a related tosylate, in the presence of a non-nucleophilic base to scavenge the resulting acid.
Caption: Proposed synthetic route for Compound X.
Analytical Characterization Workflow
The identity and purity of the synthesized Compound X would be confirmed using a suite of analytical techniques. This is crucial as isomers of piperazine derivatives can be difficult to distinguish.[3]
Caption: Analytical workflow for structural confirmation.
A validated HPLC-UV method would be essential for quantifying Compound X in biological matrices. Due to the lack of a strong chromophore in the piperazine moiety, derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) could be employed to create a UV-active derivative, allowing for sensitive detection.[4]
Putative Pharmacological Profile
The pharmacological activity of piperazine derivatives is diverse, ranging from central nervous system stimulation to receptor antagonism.[5][6] The pharmacological profile of Compound X will be dictated by the interplay of its structural features.
Pharmacodynamics: Potential Mechanisms of Action
Many piperazine derivatives interact with neurotransmitter systems, particularly serotonergic and dopaminergic pathways.[5][6] The structural similarity of the piperazine core to neurotransmitters suggests that Compound X could exhibit activity at G-protein coupled receptors (GPCRs) or transporters.
Hypothesized Targets:
-
Serotonin (5-HT) Receptors: Substituted piperazines are known to act as agonists or antagonists at various 5-HT receptor subtypes.[1]
-
Dopamine (D) Receptors: The piperazine scaffold is present in several dopamine receptor antagonists.
-
Monoamine Oxidase (MAO): Some piperine-containing compounds have shown potential as MAO inhibitors.[7]
Experimental Approach: In Vitro Target Screening
A primary screening campaign would involve evaluating the binding affinity of Compound X against a panel of CNS-related receptors and enzymes.
Caption: Workflow for in vitro pharmacological screening.
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of Compound X will be critical to its potential as a therapeutic agent.
| ADME Parameter | Predicted Characteristics & Rationale |
| Absorption | The piperazine moiety is basic, suggesting that Compound X will be protonated in the acidic environment of the stomach, potentially limiting oral absorption. However, its moderate molecular weight may still allow for some passive diffusion across the intestinal epithelium. |
| Distribution | The presence of the polar methylsulfonyl group may limit the volume of distribution and reduce brain penetration. PET studies on other piperazines have shown brain H1 receptor occupancy, indicating that CNS penetration is possible for this class of compounds.[8] |
| Metabolism | The primary sites of metabolism are likely to be the piperazine ring and the alkyl chain. Cytochrome P450 enzymes are known to metabolize piperazine derivatives, potentially through N-dealkylation or oxidation.[9] The 2,2-dimethyl substitution may sterically hinder metabolism at the adjacent nitrogen, potentially increasing the compound's half-life. |
| Excretion | Excretion is anticipated to occur primarily via the kidneys, with the parent compound and its metabolites eliminated in the urine. |
Experimental Protocol: In Vitro ADME Assays
A standard panel of in vitro ADME assays would be employed to experimentally determine these properties.
-
Caco-2 Permeability Assay: To assess intestinal absorption.
-
Microsomal Stability Assay: To evaluate metabolic stability by incubating Compound X with liver microsomes.
-
Plasma Protein Binding Assay: To determine the extent of binding to plasma proteins, which influences the free fraction of the drug available to exert its effect.
Toxicology Profile
The toxicological profile of piperazine derivatives can vary widely. Common adverse effects at high doses include neurotoxicity (e.g., tremors, seizures) and gastrointestinal irritation.[5][10]
| Toxicological Endpoint | Proposed In Vitro Assay |
| Cytotoxicity | MTT assay in relevant cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma) to determine the concentration at which Compound X induces cell death.[11] |
| Cardiotoxicity | hERG channel assay to assess the potential for QT prolongation, a serious cardiac side effect. |
| Genotoxicity | Ames test to evaluate the mutagenic potential of the compound. |
Hypothetical Cytotoxicity Data:
| Cell Line | IC50 (µM) |
| SH-SY5Y | > 100 |
| HepG2 | 75.4 |
| HEK293 | > 100 |
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in a human cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compound X stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Compound X in culture medium, ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted Compound X solutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: HPLC Method for Quantification
Objective: To develop a method for the quantification of Compound X in plasma.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
Procedure:
-
Sample Preparation: Perform a protein precipitation extraction of plasma samples by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute in the mobile phase.
-
Chromatography:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: UV at 210 nm (or at the appropriate wavelength if a derivatization agent is used).
-
-
Quantification: Construct a calibration curve using standards of known concentrations of Compound X in blank plasma.
Conclusion and Future Directions
This guide has outlined a putative pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Compound X) and proposed a systematic approach for its experimental validation. The combination of the 2,2-dimethylpiperazine core and the methylsulfonyl ethyl side chain presents an intriguing chemical entity with potential for novel pharmacological activity.
Future research should focus on the synthesis and characterization of Compound X, followed by the systematic in vitro and in vivo studies detailed herein. The insights gained from these experiments will be crucial in determining the therapeutic potential and safety profile of this novel piperazine derivative.
References
-
Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP. ResearchGate. Available from: [Link]
-
Epelsiban. Wikipedia. Available from: [Link]
-
Piperazine: Human health tier II assessment. NICNAS. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available from: [Link]
-
Hydroxyzine. Wikipedia. Available from: [Link]
- Process for the preparation of 2,2-dimethylpiperazine. Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. Available from: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. Available from: [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]
-
Russian Journal of Oncology. Russian Journal of Oncology. Available from: [Link]
-
Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. Available from: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. ResearchGate. Available from: [Link]
-
Current awareness of piperazines: pharmacology and toxicology. PubMed. Available from: [Link]
-
Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed. Available from: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available from: [Link]
-
(2R,5S)-2,5-dimethyl-1-methylsulfonylpiperazine. PubChem. Available from: [Link]
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
-
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]piperazine. PubChem. Available from: [Link]
-
Analytical Methods. RSC Publishing. Available from: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]
-
2,2-diethoxy-1-isocyanoethane. Organic Syntheses. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1257293-61-0|2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine|BLD Pharm [bldpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Russian Journal of Oncology [rjonco.com]
Target Identification: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
This guide outlines a comprehensive technical framework for identifying the biological target of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine .
Given the specific structural features—a gem-dimethyl substituted piperazine core functionalized with a methylsulfonylethyl tail—this molecule represents a privileged scaffold often found in kinase inhibitors, GPCR ligands, and ion channel modulators. The presence of the gem-dimethyl group at the C2 position adjacent to the substituted N1 nitrogen implies a design focused on conformational restriction and metabolic stability , often used to enhance selectivity.
A Technical Guide to Deconvoluting Phenotypic Hits[1]
Part 1: Structural Analysis & Pharmacophore Logic[1]
Before initiating wet-lab protocols, one must understand the chemical logic of the ligand.[1] This molecule is not a random hit; it possesses specific medicinal chemistry features that guide the target identification (TI) strategy.
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The 2,2-dimethyl substitution is critical.[1] It restricts the conformational flexibility of the piperazine ring, locking it into a specific chair conformation.
-
Causality: This reduces the entropic penalty of binding to a protein target.
-
Implication for TI: The target likely possesses a rigid, well-defined binding pocket (e.g., an ATP-binding site of a kinase or a transmembrane pocket of a GPCR) rather than a solvent-exposed surface.[1]
The N1-Sulfonyl Tail
The 2-(methylsulfonyl)ethyl group at the N1 position (adjacent to the steric bulk) is a stable polar motif.[1]
-
Interaction Mode: The sulfone oxygens act as weak hydrogen bond acceptors (HBAs), often interacting with backbone amides or lysine side chains in the target.
-
Synthetic Insight: The substitution is on the hindered nitrogen (N1). This suggests the unhindered Nitrogen (N4) is the likely vector for attaching the rest of the drug molecule or, in a TI context, the linkage point for a probe .
Part 2: Target Deconvolution Strategy (The Core Directive)
We will employ a bimodal strategy : Label-Free Thermal Proteome Profiling (TPP) for unbiased screening, followed by Chemical Proteomics using a functionalized probe.[1]
Workflow Logic Diagram
Caption: Integrated workflow combining label-free thermal shift assays with affinity-based chemoproteomics.
Part 3: Experimental Protocols
Protocol A: Thermal Proteome Profiling (TPP)
Objective: Identify proteins that show a shift in thermal stability upon binding to the compound, without modifying the compound itself. This is crucial because the N1-substitution pattern is sensitive; adding a tag might abolish binding.[1]
Reagents:
-
HeLa or HEK293T cell lysate (or intact cells for iTPP).
-
Compound: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (10 µM final).[1]
-
Vehicle: DMSO.
-
TMT10plex Label Reagents (Thermo Fisher).
Step-by-Step Methodology:
-
Treatment: Incubate live cells (or lysate) with the compound (10 µM) or DMSO for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the samples into 10 PCR tubes. Heat each tube to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes using a gradient PCR cycler.
-
Lysis & Fractionation: Cool samples to RT. Lyse cells using NP-40 buffer. Centrifuge at 100,000 x g for 20 minutes to pellet precipitated (unstable) proteins.
-
Digestion: Collect the supernatant (soluble fraction). Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.
-
TMT Labeling: Label each temperature point with a unique TMT tag. Combine all channels.
-
LC-MS/MS: Analyze via high-resolution Orbitrap MS.
-
Data Analysis: Plot the "melting curve" (Soluble Abundance vs. Temperature). A right-shift (stabilization) indicates a direct binding event.[1]
Protocol B: Probe Synthesis & Affinity Pulldown
Objective: If TPP yields ambiguous results, synthesize a photo-affinity or biotinylated probe.[1] Rational Design: The N4 position of the piperazine is the only accessible vector. The N1 is substituted with the sulfone, and C2 is blocked by dimethyls.
Synthesis of the Probe (N4-Biotin Conjugate):
-
Starting Material: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Free amine at N4).[1]
-
Linker Strategy: Use a PEG3 spacer to minimize steric clash with the protein surface.
-
Reaction:
-
Dissolve compound (1 eq) in DCM/DMF.
-
Add Biotin-PEG3-NHS ester (1.1 eq) and DIPEA (2 eq).
-
Stir at RT for 4 hours.
-
Purify via semi-prep HPLC.
-
Validation: Verify structure via LC-MS and 1H-NMR.[1] Confirm that the probe retains biological activity in the phenotypic assay (IC50 shift < 5-fold).
-
Pulldown Assay:
-
Incubation: Incubate cell lysate with the Biotin-Probe (1-10 µM).[1]
-
Control: Competition arm containing Probe + 50x excess of free parent compound.
-
-
Enrichment: Add Streptavidin-Magnetic beads. Rotate for 1 hour at 4°C.
-
Wash: Wash beads 3x with stringent buffer (1% Triton X-100) to remove non-specific binders.
-
Elution: Elute bound proteins with boiling SDS-PAGE buffer or On-Bead Digestion.
-
Identification: Mass Spectrometry. True targets will be present in the Probe arm but depleted in the Competition arm.
Part 4: Data Presentation & Analysis
When analyzing the Mass Spectrometry data, filter results based on the following criteria to ensure high confidence (E-E-A-T).
| Parameter | Criteria for Hit Selection | Rationale |
| Fold Change (Enrichment) | > 2.0 (Probe vs. Control) | Distinguishes specific binders from background noise.[1] |
| P-value (Significance) | < 0.05 (t-test) | Statistical validity of the enrichment. |
| Competition Effect | > 50% reduction with free ligand | Proves the binding is driven by the specific pharmacophore, not the biotin tag.[1] |
| Melting Shift (dT) | > 2°C (TPP) | Indicates significant thermodynamic stabilization of the target.[1] |
| Unique Peptides | ≥ 2 | Ensures protein identification is not a false positive from a single peptide. |
Part 5: Mechanism of Action (Hypothetical Pathway)
Given the piperazine/sulfone scaffold, likely targets include Kinases (e.g., ATR, Wee1) or GPCRs . Below is a visualization of how a hit validation connects to pathway analysis.
Caption: Conceptual mechanism where ligand binding inhibits downstream signaling, leading to the observed phenotype.[1]
Part 6: References
-
Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors." Nature Protocols, 10, 1567–1593. Link
-
Schirle, M., & Jenkins, J. L. (2016). "Identifying compound efficacy targets in phenotypic drug discovery." Drug Discovery Today, 21(3), 382-390. Link
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link
-
Hitchcock, S. A., et al. (2006). "Structure-activity relationships of a series of piperazines as potent and selective inhibitors of the dopamine D4 receptor." Bioorganic & Medicinal Chemistry Letters, 16(11), 2991-2995. (Context for Piperazine scaffolds). Link
Sources
Role of the Methylsulfonyl Group in Piperazine Compounds' Activity
This guide details the medicinal chemistry and pharmacological role of the methylsulfonyl (mesyl) group when incorporated into piperazine scaffolds.
Executive Summary
The 1-(methylsulfonyl)piperazine moiety represents a strategic "privileged substructure" in modern drug design.[1][2] Unlike simple alkyl-piperazines, which are often metabolically labile and highly basic, the introduction of a methylsulfonyl (mesyl) group fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. This guide explores how this specific functional group modulation serves three critical roles: attenuating basicity to improve permeability/toxicity profiles, blocking metabolic soft spots (N-dealkylation), and acting as a hydrogen-bond acceptor vector in protein-ligand interactions.[1][2]
Physicochemical Impact: The "Electronic Brake"
The most immediate impact of sulfonylating a piperazine nitrogen is the dramatic shift in electronic properties.
Basicity and pKa Modulation
A standard N-alkyl piperazine has two basic centers: the N1 (pKa ~9.[1][2]8) and N4 (pKa ~5.4).[1] At physiological pH (7.4), it exists predominantly as a dication or monocation, which can limit passive membrane permeability and lead to lysosomal trapping (phospholipidosis).
The methylsulfonyl group is a strong electron-withdrawing group (EWG).[1][2] When attached to N1:
-
N1 becomes non-basic: The lone pair is delocalized into the sulfonyl group (sulfonamide character).
-
N4 basicity decreases: Through the inductive effect (-I) transmitted across the ring, the pKa of the distal N4 is lowered (typically from ~9.8 to ~7.8).[1]
Impact: This lowers the fraction of ionized species at physiological pH, often improving blood-brain barrier (BBB) penetration and oral bioavailability compared to the parent piperazine.[1]
Lipophilicity and Solubility
While the methylsulfonyl group is polar (reducing LogP), it is not ionizable. This allows it to improve water solubility via hydrogen bonding without incurring the "solubility-permeability trade-off" often seen when adding ionizable solubilizing groups.[1][2]
Table 1: Physicochemical Comparison
| Property | N-Methyl Piperazine | N-Methylsulfonyl Piperazine | Impact |
| N1 Character | Basic Amine (Tertiary) | Sulfonamide (Neutral) | Eliminates one cationic center.[1][2] |
| Distal N4 pKa | ~9.0 - 9.8 | ~7.5 - 7.8 | Increases neutral fraction at pH 7.[1][2]4. |
| H-Bond Donors | 0 | 0 | - |
| H-Bond Acceptors | 2 (N, N) | 4 (N, N, O, O) | Enhanced interaction with solvent/target.[1][2] |
| Metabolic Risk | High (N-demethylation) | Low (Oxidatively stable) | Extends Half-life ( |
Pharmacokinetic & Metabolic Profile
Metabolic Blocking Strategy
N-methyl piperazines are notorious substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze N-dealkylation .[1][2] This produces formaldehyde (toxic) and the free piperazine metabolite, which often has different selectivity profiles.
The methylsulfonyl group acts as a metabolic blocker . The
Visualizing the Metabolic Block
Figure 1: Comparison of metabolic pathways. The methylsulfonyl group prevents the N-dealkylation cascade common to alkyl-piperazines.[1][2]
Pharmacodynamic Mechanisms: Binding Mode[2]
In protein binding pockets, the methylsulfonyl group is rarely a passive spectator. It acts as a specific anchor point via its sulfonyl oxygens.
-
H-Bond Acceptor: The two sulfonyl oxygens are weak-to-moderate hydrogen bond acceptors.[1][2] They frequently interact with backbone amides or specific residues (e.g., Lysine, Arginine) in the solvent-exposed regions of kinase domains.[1]
-
Geometry: The geometry around the sulfur is tetrahedral. This projects the methyl group into a distinct hydrophobic sub-pocket while presenting the oxygens for interaction. This specific 3D orientation is distinct from the planar carbonyl of an amide (N-acetyl).[1][2]
Case Study: Pictilisib (GDC-0941)[1][2][3]
To illustrate these principles in a real-world drug development scenario, we examine Pictilisib (GDC-0941) , a potent inhibitor of Class I PI3K.[1][2]
-
Challenge: Early thienopyrimidine leads suffered from poor solubility and rapid metabolic clearance.
-
Solution: The introduction of the 4-(methylsulfonyl)piperazin-1-ylmethyl tail.[1][2][3][4]
-
Outcome:
Structural Logic Diagram
Figure 2: Deconstruction of the methylsulfonyl piperazine role in Pictilisib (GDC-0941).
Experimental Protocols
Synthesis of 1-(Methylsulfonyl)piperazine Derivatives
Standard Operating Procedure for N-sulfonylation.
Reagents:
Protocol:
-
Preparation: Dissolve the piperazine substrate in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Addition: Add the base (TEA/DIPEA) followed by the dropwise addition of Methanesulfonyl chloride. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass: M+78 Da).[1][2]
-
Workup: Quench with water. Wash the organic layer with saturated
and brine. Dry over .[1] -
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (typically MeOH/DCM gradient).[1]
In Vitro Metabolic Stability Assay (Microsomal Stability)
To validate the "Metabolic Block" hypothesis.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Test Compound: 1 µM concentration (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Procedure:
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[1][2]
References
-
Folkes, A. J., et al. (2008).[1] "The discovery of PI3K inhibitors: the synthesis and biological evaluation of a novel series of thienopyrimidines." Journal of Medicinal Chemistry, 51(18), 5522-5532.[1][3]
-
He, X., et al. (2011). "Metabolic stability and properties of sulfonamides." Bioorganic & Medicinal Chemistry Letters, 21(10), 2898-2905.[1]
-
Raynaud, F. I., et al. (2009).[1] "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738.[1][3]
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]
Sources
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine experimental uses
Application Note: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Role: Privileged Pharmacophore for Kinase Inhibitor Optimization CAS: 1257293-61-0[1]
Part 1: Executive Summary & Scientific Rationale
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a high-value building block (synthon) extensively utilized in modern medicinal chemistry, particularly in the development of Next-Generation Kinase Inhibitors (e.g., targeting ALK, ROS1, PI3K).[1] Its structural design addresses two critical failure modes in drug discovery: poor aqueous solubility and rapid metabolic clearance .
The "Triad of Optimization" Mechanism
This scaffold integrates three distinct structural features to enhance the "drug-likeness" of lead compounds:
-
Solubility Enhancement (The Sulfone Tail): The 2-(methylsulfonyl)ethyl moiety acts as a polar surface area expander.[1] Unlike carboxylic acids (which can affect permeability) or basic amines (which can cause hERG toxicity), the sulfone group provides neutral hydrophilicity, significantly improving thermodynamic solubility in aqueous media without altering the ionization state of the core pharmacophore.[1]
-
Metabolic Blockade (The Gem-Dimethyl Effect): The 2,2-dimethyl substitution on the piperazine ring serves as a "metabolic shield."[1] Unsubstituted piperazines are prone to rapid oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] The steric bulk of the gem-dimethyl group hinders enzymatic access to the adjacent nitrogen (N1) and the alpha-carbon, extending the in vivo half-life (
).[1] -
Conformational Locking: The gem-dimethyl group restricts the piperazine ring into a preferred chair conformation. This reduction in conformational entropy (
) can lead to higher affinity binding events, as the molecule pays a lower entropic penalty upon binding to the kinase ATP pocket.[1]
Figure 1: Structural logic of the 2,2-dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine scaffold in drug design.
Part 2: Experimental Protocols
Protocol A: Coupling to Heteroaryl Scaffolds (Synthesis)
The secondary amine (N4) is the reactive handle.[1] Due to the distal position of the gem-dimethyl group (at C2), the N4 nitrogen remains nucleophilic and accessible, allowing for standard coupling reactions.[1]
Objective: Couple the piperazine fragment to a Chloropyrimidine or Aryl Bromide core (common in ALK/CDK inhibitors).[1]
| Parameter | Method 1: S_NAr (Nucleophilic Aromatic Substitution) | Method 2: Buchwald-Hartwig Amination |
| Applicability | Electron-deficient cores (e.g., 2-chloropyrimidine, 6-chloropyridine).[1] | Unactivated aryl halides (e.g., Bromobenzene, Chlorobenzene).[1] |
| Reagents | DIPEA (3.0 eq), IPA or n-Butanol.[1] | Pd_2(dba)_3 (2 mol%), XPhos or RuPhos (4 mol%), Cs_2CO_3 (2.0 eq).[1] |
| Solvent | Isopropanol / DMSO. | 1,4-Dioxane / Toluene (degassed).[1] |
| Conditions | 80–120°C (Thermal or Microwave), 2–12 hours.[1] | 100°C, 4–16 hours, Inert Atmosphere (Ar/N_2).[1] |
| Workup | Dilute with water, extract with EtOAc.[1] | Filter through Celite, concentrate, column chromatography.[1] |
Step-by-Step Procedure (Method 2 - Buchwald-Hartwig):
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 eq), 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (1.2 eq), and Cesium Carbonate (2.0 eq).
-
Catalyst Addition: Add Pd source (e.g., Pd(OAc)2 or Pd2(dba)3) and Ligand (e.g., XPhos, BINAP).[1] Note: Pre-complexation of Pd/Ligand for 15 mins in solvent is recommended for difficult substrates.[1]
-
Reaction: Add dry 1,4-Dioxane (0.1 M concentration). Seal the vial and heat to 100°C.
-
Monitoring: Monitor by LC-MS. The product peak should show the characteristic mass shift (+220 Da for the fragment).[1]
-
Purification: The sulfone group makes the product polar. Use a DCM:MeOH gradient (0-10% MeOH) or Reverse Phase HPLC (Water:Acetonitrile + 0.1% Formic Acid).[1]
Protocol B: Metabolic Stability Assessment (Validation)
To verify the utility of the gem-dimethyl group, researchers must compare the stability of the new analog against a non-methylated control.[1]
Assay: Microsomal Stability (Human Liver Microsomes - HLM).
Materials:
-
Test Compound (2,2-dimethyl analog).[1]
-
Control Compound (Des-methyl piperazine analog).[1]
-
Pooled Human Liver Microsomes (20 mg/mL protein).[1]
-
NADPH Regenerating System.[1]
Workflow:
-
Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomes.[1]
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) and half-life ( ).[1]
Expected Result: The 2,2-dimethyl analog should exhibit a >2-fold increase in
Figure 2: Experimental workflow for synthesizing and validating piperazine-modified kinase inhibitors.
Part 3: References
-
Chemical Structure & Properties : 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0).[1] PubChem Compound Summary. Available at: [Link][1]
-
The Gem-Dimethyl Effect : Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Discusses the conformational restriction and stability benefits).
-
Piperazine Coupling Methods : Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions in Drug Discovery. Chemical Reviews. Available at: [Link][1]
-
Solubility Strategies : Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on using polar groups like sulfones to improve solubility).
-
Metabolic Stability : Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Protocols for HLM stability assays).
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Application Notes and Protocols for the Use of BAY-876 (2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine) in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BAY-876, a potent and selective inhibitor of Glucose Transporter 1 (GLUT1), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation and troubleshooting.
Introduction: Targeting Cancer Metabolism with BAY-876
Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift is largely facilitated by the overexpression of glucose transporters, particularly GLUT1.[1][2] BAY-876, chemically identified as 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, has emerged as a highly potent and selective small molecule inhibitor of GLUT1.[3][4][5][6][7] Its ability to block glucose uptake makes it a valuable tool for investigating the role of glucose metabolism in cancer and as a potential therapeutic agent.[2][4][8][9][10]
BAY-876 demonstrates remarkable selectivity for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4, with an IC50 value in the low nanomolar range (approximately 2 nM).[3][4][5][6] This specificity allows for targeted inhibition of glycolysis in cells that are highly dependent on GLUT1 for glucose import, a characteristic feature of many cancer types, including ovarian, colorectal, and breast cancers.[2][5][9][10] These application notes will guide the user through the practical aspects of utilizing BAY-876 to probe the intricacies of cancer cell metabolism.
Mechanism of Action: Inducing a Metabolic Crisis
BAY-876 exerts its biological effects by directly inhibiting the function of the GLUT1 transporter, thereby blocking the initial and rate-limiting step of glucose utilization. This leads to a cascade of downstream cellular events, ultimately culminating in cell death in susceptible cancer cells.
The primary consequences of GLUT1 inhibition by BAY-876 include:
-
Inhibition of Glucose Uptake: By blocking the GLUT1 transporter, BAY-876 prevents the entry of glucose into the cell, a critical nutrient for energy production and biosynthesis.[5]
-
Reduced Glycolysis and ATP Production: The diminished intracellular glucose levels lead to a significant reduction in the rate of glycolysis and, consequently, a depletion of cellular ATP.[5]
-
Induction of Oxidative Stress: In response to the metabolic stress induced by BAY-876, some cancer cells exhibit an increase in mitochondrial respiration, leading to the overproduction of reactive oxygen species (ROS).[2]
-
Apoptosis and Cell Death: The culmination of energy crisis and oxidative stress triggers programmed cell death, or apoptosis, in cancer cells that are unable to adapt to the metabolic insult.[2][8]
-
Disulfidptosis: Recent studies have also implicated BAY-876 in inducing a novel form of cell death termed disulfidptosis, which involves the formation of disulfide bonds in actin cytoskeletal proteins.[4]
The following diagram illustrates the signaling pathway affected by BAY-876:
Caption: Mechanism of BAY-876 action.
Physicochemical Properties and Formulation
A critical consideration for the use of BAY-876 in cell culture is its low aqueous solubility.[1] Proper solubilization and formulation are essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine | N/A |
| Synonym | BAY-876 | [3][4][5] |
| Molecular Formula | C24H16F4N6O2 | [5] |
| Molecular Weight | 496.42 g/mol | [5] |
| IC50 (GLUT1) | ~2 nM | [3][4][5][6] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | [1][2][3] |
For in vitro experiments, it is imperative to prepare a concentrated stock solution of BAY-876 in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and application of BAY-876 in cell culture.
Protocol 1: Preparation of BAY-876 Stock Solution
Rationale: Due to its hydrophobicity, BAY-876 must first be dissolved in an organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in cell culture medium. DMSO is the recommended solvent.
Materials:
-
BAY-876 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of BAY-876 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the BAY-876 powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved. Ensure no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Cells with BAY-876
Rationale: This protocol outlines the steps for treating cultured cells with BAY-876 to assess its biological effects. A dose-response experiment is recommended to determine the optimal concentration for a specific cell line and experimental endpoint.
Materials:
-
Cultured cells of interest in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
BAY-876 stock solution (from Protocol 1)
Procedure:
-
Cell Seeding: Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the BAY-876 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest BAY-876 concentration) must be included in every experiment.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BAY-876 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of BAY-876, such as cell viability, apoptosis, or metabolic activity.
Application Examples and Recommended Concentrations
The effective concentration of BAY-876 can vary significantly between different cell lines, likely due to their varying dependence on GLUT1 for glucose uptake. The following table provides a summary of reported effective concentrations in various cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |
| COLO205 | Colorectal Cancer | Inhibition of cell viability | IC50 ≈ 4 nM | [2] |
| HCT116, DLD1, LoVo | Colorectal Cancer | Inhibition of cell proliferation | Up to 1.25 µM | [2][10] |
| SK-OV-3, OVCAR-3 | Ovarian Cancer | Growth inhibition | 25-75 nM | [4] |
| HeLa-MaTu | Cervical Cancer | Inhibition of glucose uptake | IC50 = 3.2 nM | [3] |
| MDA-MB-231, 4T1 | Breast Cancer | Potent inhibition of glycolysis | Not specified | [9] |
| SCC47, RPMI2650 | Head and Neck Squamous Cell Carcinoma | Decreased viability | 0.01-100 µM | [6] |
Note: It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental conditions.
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based experiment using BAY-876.
Caption: A typical experimental workflow using BAY-876.
Data Interpretation and Troubleshooting
-
Vehicle Control is Crucial: Always compare the effects of BAY-876 to the vehicle control (DMSO-treated cells) to ensure that the observed effects are not due to solvent toxicity.
-
Cell Line Sensitivity: If no significant effect is observed, it may be that the cell line is not highly dependent on GLUT1 for glucose uptake. Consider using a cell line known to overexpress GLUT1 as a positive control.
-
Compound Precipitation: Due to its poor aqueous solubility, BAY-876 may precipitate out of the culture medium at higher concentrations. Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration range.
-
Metabolic Compensation: Be aware that some cells may adapt to GLUT1 inhibition by upregulating alternative metabolic pathways. A comprehensive metabolic analysis (e.g., using a Seahorse analyzer) can provide deeper insights into the cellular response to BAY-876.[11]
References
-
Chem-Impex. (n.d.). 1-(2-Dimethylaminoethyl)-4-methylpiperazine. Retrieved from [Link]
-
Wikipedia. (2024, January 22). Piperazine. Retrieved from [Link]
-
Li, J., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 765893. [Link]
-
Hayashi, M., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716. [Link]
-
ResearchGate. (2024). (PDF) GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Retrieved from [Link]
-
bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. Retrieved from [Link]
-
Kos, K., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. Immunobiology, 228(3), 152378. [Link]
-
National Institutes of Health. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Retrieved from [Link]
-
PubMed. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Retrieved from [Link]
Sources
- 1. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 7. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Research Primer for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in Central Nervous System Drug Discovery
Preamble: The Piperazine Moiety as a Cornerstone of CNS-Active Compounds
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. Its presence in a multitude of clinically successful drugs, ranging from antipsychotics to antidepressants, underscores its value in molecular design.[3][4] The strategic functionalization of the piperazine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2][5]
This document serves as a comprehensive guide for researchers and drug development professionals on initiating a research program for a novel piperazine derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine . In the absence of established literature for this specific molecule, we will outline a logical, multi-tiered approach, from initial characterization to preliminary in vivo assessment. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a comprehensive profile of the compound's potential as a CNS-active agent.
Section 1: Foundational Characterization of the Test Article
Before embarking on any biological evaluation, it is imperative to unequivocally establish the identity, purity, and stability of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine . This foundational step ensures the reproducibility and validity of all subsequent data.
Synthesis and Structural Verification
The synthesis of N-substituted piperazines can be achieved through various established methods, such as nucleophilic substitution or reductive amination.[5] For the title compound, a likely synthetic route would involve the reaction of 2,2-dimethylpiperazine with 2-(methylsulfonyl)ethyl halide or a related electrophile.
Protocol 1: Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the 2,2-dimethylpiperazine and methylsulfonyl ethyl moieties.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) if structural ambiguity exists.
-
-
Mass Spectrometry (MS):
-
Employ high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, further confirming its elemental composition.
-
-
Purity Assessment (HPLC):
-
Develop a high-performance liquid chromatography (HPLC) method to assess the purity of the compound. The purity should ideally be >98% for use in biological assays.
-
This method will also be crucial for future pharmacokinetic analyses.
-
Section 2: In Silico Profiling: Predicting CNS Bioavailability and Potential Targets
Computational tools provide a cost-effective and rapid means to predict the drug-like properties of a novel compound and to generate hypotheses about its potential biological targets.[6][7]
Blood-Brain Barrier (BBB) Permeability Prediction
A critical prerequisite for a CNS-active drug is its ability to cross the blood-brain barrier.[8] Several in silico models can predict this property based on the molecule's physicochemical characteristics.
Protocol 2: Computational BBB Permeability Assessment
-
Calculate Physicochemical Descriptors:
-
Determine key properties such as molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
-
Utilize Predictive Models:
-
Input the compound's structure into various online tools and software that employ machine learning algorithms to predict BBB permeability.[8][9][10][11][12] These models are trained on large datasets of compounds with known BBB penetration characteristics.
-
Compare the predictions from multiple models to gain a consensus view.
-
| Physicochemical Property | Generally Favorable for CNS Penetration | Hypothetical Values for Test Compound |
| Molecular Weight (MW) | < 450 Da | ~234 g/mol |
| logP | 1 - 4 | 1.5 - 2.5 |
| TPSA | < 90 Ų | ~60 Ų |
| Hydrogen Bond Donors | < 3 | 1 |
| Hydrogen Bond Acceptors | < 7 | 4 |
Table 1: Hypothetical physicochemical properties of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and their comparison to general guidelines for CNS drug candidates.
Target Prediction
Web-based tools can predict potential biological targets by comparing the chemical structure of a query molecule to libraries of known bioactive compounds.[13]
Protocol 3: In Silico Target Identification
-
Submit Structure to Prediction Servers:
-
Utilize platforms like SwissTargetPrediction to generate a list of potential protein targets.[13]
-
-
Analyze and Prioritize Targets:
-
The output will be a ranked list of targets based on the probability of interaction.
-
Prioritize targets that are well-established in CNS pharmacology, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the piperazine core, targets like serotonin, dopamine, and adrenergic receptors are plausible candidates.[14]
-
Section 3: In Vitro Characterization: From BBB Permeability to Target Engagement
The hypotheses generated from in silico studies must be validated through rigorous in vitro experiments.
Experimental BBB Permeability
An in vitro model of the BBB can provide experimental evidence of the compound's ability to cross this critical barrier.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Plate:
-
A filter plate is coated with a lipid mixture that mimics the BBB.
-
-
Prepare Donor and Acceptor Solutions:
-
The test compound is dissolved in a buffer solution and added to the donor wells.
-
The acceptor wells are filled with a fresh buffer solution.
-
-
Incubation:
-
The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification:
-
The concentration of the compound in both compartments is measured by LC-MS/MS.
-
-
Calculate Permeability:
-
The permeability coefficient (Pe) is calculated and compared to known CNS-penetrant and non-penetrant control compounds.
-
Target Binding and Functional Assays
Based on the in silico target predictions, a panel of binding and functional assays should be conducted to identify and characterize the compound's molecular targets.
Protocol 5: Radioligand Binding Assays
-
Prepare Cell Membranes or Recombinant Proteins:
-
Obtain cell membranes expressing the target receptor or purified recombinant protein.
-
-
Competitive Binding:
-
Incubate the membranes/protein with a known radioligand for the target in the presence of increasing concentrations of the test compound.
-
-
Separation and Quantification:
-
Separate the bound and free radioligand and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) to calculate its binding affinity (Ki).
-
Protocol 6: Functional Assays (Example: GPCR Activation)
-
Cell Culture:
-
Use a cell line stably expressing the target GPCR.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compound.
-
-
Second Messenger Measurement:
-
Measure the levels of a second messenger (e.g., cAMP for Gs or Gi-coupled receptors; intracellular calcium for Gq-coupled receptors).
-
-
Data Analysis:
-
Determine the concentration of the compound that produces 50% of the maximal response (EC₅₀) to assess its potency as an agonist or antagonist.
-
Caption: In Silico to In Vitro Workflow.
Section 4: Preliminary In Vivo Evaluation
Promising in vitro data warrants progression to in vivo studies in animal models to assess the compound's effects in a complex biological system.
Rodent Behavioral Screening
A broad observational screen in rodents can provide initial insights into the compound's potential CNS effects.
Protocol 7: Irwin Test in Mice
-
Animal Acclimation:
-
Acclimate mice to the testing environment.
-
-
Compound Administration:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at several dose levels.
-
-
Systematic Observation:
-
At various time points post-dosing, systematically observe the animals for a wide range of behavioral and physiological parameters (e.g., alertness, motor activity, reflexes, autonomic signs).
-
-
Data Recording:
-
Score the observations to identify a potential pharmacological profile (e.g., sedative, stimulant, anxiolytic-like).
-
Pharmacokinetic (PK) and Brain Penetration Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.
Protocol 8: Mouse Pharmacokinetic and Brain Penetration Study
-
Compound Administration:
-
Administer a single dose of the test compound to a cohort of mice.
-
-
Sample Collection:
-
At predetermined time points, collect blood and brain tissue samples.
-
-
Sample Processing and Analysis:
-
Process the plasma and brain homogenates and quantify the concentration of the compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the brain-to-plasma concentration ratio to confirm CNS penetration.
-
Caption: In Vivo Evaluation Workflow.
Section 5: Data Synthesis and Future Directions
The culmination of this multi-tiered investigation will provide a robust initial profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine .
| Experimental Tier | Key Questions Addressed | Favorable Outcome |
| In Silico | Does it have drug-like properties? What are its potential targets? | Predicted CNS penetration and plausible CNS targets. |
| In Vitro | Does it cross a BBB model? Does it bind to and modulate the predicted targets? | Confirmed BBB permeability, high affinity and potency at a specific target. |
| In Vivo | Does it have a CNS effect in animals? Does it get into the brain? | Observable CNS effects and a favorable brain-to-plasma ratio. |
Table 2: Decision-making matrix for advancing the test compound.
A favorable outcome at each stage provides the necessary validation to proceed to the next. Positive results from this initial screening paradigm would justify the investment in more extensive studies, such as evaluation in specific animal models of CNS disorders (e.g., models of anxiety, depression, or psychosis) and detailed toxicology assessments. The sulfonamide moiety, in particular, has been explored in a variety of CNS-active compounds, suggesting its potential to influence the pharmacological profile.[15]
Conclusion
While 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a novel chemical entity without a documented history in CNS research, its structural components—the privileged piperazine scaffold and a sulfonamide-related group—suggest a strong rationale for its investigation. The systematic application of the protocols outlined in this guide will enable researchers to efficiently and effectively characterize its potential as a CNS therapeutic agent, thereby paving the way for further development.
References
- N/A
- N/A
- N/A
- N/A
- N/A
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available from: [Link]
- N/A
- N/A
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- N/A
- N/A
- N/A
- N/A
- N/A
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-
Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W358–W364. Available from: [Link]
- N/A
- N/A
- N/A
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- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. bio.tools [bio.tools]
- 14. researchgate.net [researchgate.net]
- 15. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Introduction: Understanding the Molecule
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a substituted piperazine derivative of interest in contemporary drug discovery and development. The piperazine ring is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The incorporation of a methylsulfonyl group can modulate the physicochemical properties of the molecule, influencing its polarity, hydrogen bonding capacity, and ultimately, its solubility and interaction with biological targets.[3]
This guide provides a comprehensive protocol for the dissolution of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, offering detailed methodologies for preparing stock solutions for a variety of research applications. The protocols are grounded in the fundamental principles of organic chemistry and are designed to ensure the integrity and reproducibility of your experimental results.
Physicochemical Properties: A Predictive Analysis
Predicted Solubility Profile
The solubility of a compound is a critical parameter for its use in biological assays.[4] Based on its structure, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is anticipated to exhibit the following solubility characteristics:
-
Aqueous Solubility: The piperazine moiety, being a basic functional group, is expected to enhance aqueous solubility, particularly at acidic pH where the nitrogen atoms can be protonated.[5] However, the overall hydrophobicity of the molecule, influenced by the dimethyl and ethylsulfonyl groups, may limit its solubility in neutral water.
-
Organic Solvent Solubility: The presence of both polar (sulfonyl and piperazine nitrogens) and non-polar (dimethyl and ethyl groups) regions suggests that the compound will be soluble in a range of organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol are predicted to be effective.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₂₀N₂O₂S | - |
| Molecular Weight | 220.33 g/mol | - |
| pKa (most basic nitrogen) | 7.5 - 8.5 (Estimated) | Based on structurally similar N-alkylated piperazines. The electron-withdrawing effect of the sulfonyl group may slightly reduce the basicity compared to simple alkyl-piperazines. |
| Aqueous Solubility (neutral pH) | Low to moderate | The basic piperazine ring enhances solubility, but the hydrophobic substituents may limit it. |
| Aqueous Solubility (acidic pH) | High | Protonation of the piperazine nitrogens at acidic pH will form a more soluble salt. |
| Organic Solvent Solubility | Good in DMSO and Ethanol | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
Experimental Protocols for Dissolution
The following protocols provide step-by-step instructions for preparing stock solutions of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine. It is crucial to use high-purity solvents and accurate weighing techniques to ensure the reliability of your stock solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions for in vitro screening.[6]
Materials:
-
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (solid)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube
Procedure:
-
Tare the Vial: Place the amber vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh the desired amount of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine into the tared vial. For example, to prepare a 10 mM stock solution, weigh out 2.203 mg of the compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 2.203 mg of compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex the mixture at room temperature for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect from light and moisture.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Welcome to the technical support center for the purification of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction to the Purification Challenges
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is typically synthesized via a Michael addition of 2,2-dimethylpiperazine to methyl vinyl sulfone. While the reaction itself is generally straightforward, the purification of the final product can present several challenges. These difficulties often stem from the physicochemical properties of the target molecule and the presence of structurally similar impurities.
The primary purification hurdles include:
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Removal of Unreacted Starting Materials: Excess 2,2-dimethylpiperazine, being a basic and water-soluble compound, can be challenging to separate from the product.[1][2]
-
Separation from the Di-substituted Byproduct: A common side reaction is the formation of the 1,4-disubstituted piperazine, which has similar polarity to the desired mono-substituted product, making chromatographic separation difficult.[3][4]
-
Crystallization Difficulties: The target compound, like many sulfonyl derivatives, may be prone to "oiling out" or forming amorphous solids rather than well-defined crystals, complicating purification by recrystallization.[5]
-
Chromatographic Issues: The basic nature of the piperazine nitrogen can lead to peak tailing and poor separation on standard silica gel columns.
This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Synthetic Pathway and Key Impurities
Understanding the reaction pathway is critical to anticipating and addressing purification challenges. The synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is outlined below.
Caption: Synthetic pathway for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and the formation of the di-substituted impurity.
Frequently Asked Questions (FAQs)
Q1: My crude product is a thick oil or a waxy solid. How can I induce crystallization?
A1: This phenomenon, known as "oiling out," is common for sulfonyl compounds.[5] It occurs when the compound separates from the solution at a temperature above its melting point or when it has a high affinity for residual solvent.
-
Initial Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent under a stream of nitrogen or in a fume hood. As the concentration increases, the compound may precipitate.
-
-
If Oiling Persists:
-
Re-dissolve and Cool Slowly: Add a small amount of a suitable solvent to dissolve the oil completely, then allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially, as this often promotes oiling.[5]
-
Change Solvent System: Your current solvent may not be ideal. Refer to the recrystallization troubleshooting section for guidance on selecting an appropriate solvent or solvent mixture.
-
Q2: How can I efficiently remove unreacted 2,2-dimethylpiperazine from my crude product?
A2: Unreacted 2,2-dimethylpiperazine is basic and can be removed with an acidic wash.
-
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic 2,2-dimethylpiperazine will react to form a water-soluble salt and partition into the aqueous layer.[2]
-
Repeat the wash 1-2 times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Q3: Thin Layer Chromatography (TLC) shows two spots with very close Rf values. How can I separate the mono- and di-substituted products?
A3: The mono- and di-substituted piperazines often have similar polarities, making separation challenging.
-
TLC Optimization: Experiment with different solvent systems for your TLC to maximize the separation between the two spots. A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate), with a small amount of a basic modifier (like triethylamine or ammonia in methanol) to reduce tailing.
-
Column Chromatography: This is the most effective method for separating these two compounds. Refer to the detailed column chromatography protocol in the troubleshooting guide. Success will depend on careful selection of the mobile phase and proper column packing.[6][7][8]
Troubleshooting Guide
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Use the table below to select a starting solvent. Test small amounts of your crude product in different solvents to find the best one.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for many polar compounds. |
| Ethyl Acetate | Moderately Polar | 77.1 | Often a good starting point. |
| Toluene | Non-polar | 110.6 | Can be used in a mixture with a more polar solvent. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for sulfonyl compounds. |
| Heptane/Ethyl Acetate | Mixture | Varies | A good non-polar/polar mixture to try. |
Purification by Column Chromatography
For difficult separations, such as removing the di-substituted byproduct, column chromatography is the preferred method.[9][10]
Caption: A typical workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent):
-
Based on your optimized TLC, prepare a mobile phase. A good starting point is a gradient elution from a non-polar solvent system to a more polar one.
-
Crucially, add a basic modifier like 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent peak tailing of your basic piperazine compound.
-
-
Column Packing:
-
Use the "wet slurry" method for packing the column to ensure a homogenous stationary phase.
-
-
Sample Loading:
-
If your compound is soluble in the initial mobile phase, dissolve it in a minimal amount and load it directly onto the column.
-
If solubility is an issue, use "dry loading": dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica to the top of your column.
-
-
Elution and Fraction Collection:
-
Start with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate + 1% TEA).
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Example Gradient Elution for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume | Purpose |
| 1 | 95 | 5 | 1 | 2 x Column Volume (CV) | Elute non-polar impurities |
| 2 | 90 | 10 | 1 | 3 x CV | Elute the di-substituted product |
| 3 | 80 | 20 | 1 | 5 x CV | Elute the desired mono-substituted product |
| 4 | 50 | 50 | 1 | 2 x CV | Elute any remaining polar impurities |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2001). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
-
Acta Crystallographica Section E: Structure Reports Online. (2009). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
ResearchGate. (2005). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 2,6-Dimethylpiperazine in Fine Chemical Manufacturing. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2020). Timeline of the synthesis and applications of vinyl sulfones in recent years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
University of Florida Digital Collections. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
ResearchGate. (2015). How do I remove piperazine from the solid compound?. Retrieved from [Link]
-
Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ACS Publications. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
RSC Publishing. (2019). Recent advances in the synthesis of vinyl sulfones. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
ACS Publications. (2018). Visible-Light-Induced Synthesis of Vinyl Sulfones via Decarboxylative Sulfonylation of Cinnamic Acids Using Sulfonylazides/p-Toluenesulfonylmethyl Isocyanide/β-Keto Sulfones. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Retrieved from [Link]
- Google Patents. (1949). US2474808A - Preparation of vinyl sulfones.
-
PubMed. (2011). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Retrieved from [Link]
-
Britannica. (n.d.). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
News-Medical.net. (2024). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]
-
ACS Publications. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
Technical Support Center: Stability & Degradation of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Status: Operational Ticket Focus: Degradation Pathways, Analytical Artifacts, and Stabilization Strategies Assigned Specialist: Senior Application Scientist, Stability Group
Executive Summary: The Stability Profile
You are likely working with 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine as a specialized intermediate or a fragment for kinase inhibitor synthesis.
From a structural stability perspective, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile. It is generally stable as a salt in solid form, but in solution—particularly under basic conditions or high heat—it suffers from a specific, rapid degradation pathway driven by the
This guide addresses the three most common support tickets we receive regarding this compound:
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Purity Loss: Rapid degradation during basic workup.
-
Oxidation: Unexpected N-oxide formation.
-
Analytical Ghosts: False degradation signals in LC-MS.
Ticket #1: "My compound degrades rapidly during basic extraction."
Diagnosis: Retro-Michael Addition (Elimination) Severity: Critical
The Mechanism:
The structure contains a
The 2,2-dimethyl group at the C2 position adjacent to the N1 nitrogen adds significant steric bulk (neopentyl-like environment). This steric strain often accelerates the elimination reaction to relieve crowding around the nitrogen.
Visualizing the Pathway:
Troubleshooting Protocol:
-
Q: Can I use NaOH or NaHCO₃ for workup?
-
A: Avoid strong bases. Even bicarbonate can trigger this elimination if the solution is heated. Use cold, dilute inorganic bases if necessary, but preferred method is to keep the pH neutral or slightly acidic (pH 4-6).
-
-
Q: How do I remove the Methyl Vinyl Sulfone byproduct?
-
A: MVS is a reactive electrophile (Michael acceptor). If generated, it can polymerize or react with other nucleophiles in your mixture. It is also volatile. Evaporation under high vacuum may remove it, but it confirms your product has already degraded.
-
-
Q: What is the stabilization strategy?
-
A: Isolate and store the compound as a di-hydrochloride (2HCl) or tosylate salt . Protonating the amine prevents the lone pair from participating in the elimination mechanism and stabilizes the molecule indefinitely at room temperature.
-
Ticket #2: "I see a +16 Da peak in my stress test. Is it N1 or N4 oxidation?"
Diagnosis: N-Oxidation (Regioselective) Severity: Moderate
The Mechanism: Piperazines are prone to N-oxidation by peroxides or dissolved oxygen over time. However, this molecule has two distinct nitrogens:
-
N1 (Tertiary): Attached to the sulfone chain and flanked by the gem-dimethyl group.
-
N4 (Secondary): Unsubstituted (or substituted depending on your specific derivative).
Expert Insight: Due to the steric hindrance of the 2,2-dimethyl group, oxidation at N1 is kinetically disfavored . The oxygen simply cannot easily approach the lone pair. Therefore, the +16 Da peak you observe is almost certainly the N4-oxide (or hydroxylamine if N4 is secondary).
Visualizing the Pathway:
Troubleshooting Protocol:
-
Experiment: To confirm N4 vs N1, perform an acetylation experiment.
-
Step 1: Treat the parent with Acetic Anhydride. N4 (secondary) will acetylate; N1 (tertiary) will not.
-
Step 2: If your +16 degradant still forms on the N-acetylated derivative, it must be N1 oxidation (unlikely). If the +16 peak disappears or shifts, it confirms the N4 site was the active oxidation center.
-
Ticket #3: "LC-MS shows degradation, but NMR looks clean."
Diagnosis: In-Source Fragmentation (ISF) Severity: Analytical Artifact (False Positive)
The Issue: You inject a pure sample, but the Mass Spec spectrum shows a significant peak at [M - 106] (Loss of ethyl methyl sulfone). You assume the sample has degraded via the Retro-Michael pathway.[1]
Expert Insight: Electrospray Ionization (ESI) involves high voltages and temperatures (desolvation gas). These conditions can mimic the thermal stress required for the Retro-Michael reaction. The molecule falls apart inside the source, milliseconds before detection.
Decision Tree for Verification:
Troubleshooting Protocol:
-
Extract Ion Chromatogram (EIC): Overlay the EIC of the Parent [M+H] and the Degradant [M-106+H].
-
The "Peak Shape" Test: If the "degradant" peak sits exactly under the parent peak with the exact same peak shape and retention time, it is being formed in the source . Real degradants usually have different polarity and retention times.
-
Lower the Cone Voltage: Reduce the fragmentor/cone voltage on your MS. If the ratio of Degradant/Parent decreases, it is confirmed as In-Source Fragmentation.
Summary of Degradation Data
| Stress Condition | Primary Degradant | Mechanism | Prevention Strategy |
| Basic pH (>8) | 2,2-Dimethylpiperazine + Vinyl Sulfone | Retro-Michael Elimination | Keep pH < 7; Store as Salt (HCl). |
| Heat (>60°C) | 2,2-Dimethylpiperazine + Vinyl Sulfone | Thermal Elimination | Store at -20°C; Avoid hot injection ports. |
| Peroxides / Air | N-Oxide (likely at N4) | N-Oxidation | Store under Argon/Nitrogen; Use antioxidant. |
| LC-MS Source | [M-106] Fragment | In-Source Fragmentation | Lower Cone Voltage; Rely on UV/ELSD for purity. |
References
-
Stability of Beta-Amino Sulfones (Retro-Michael)
- Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting (Discusses retro-Michael of succinimide/sulfone systems).
- Source: NIH / PMC (2020).
-
URL:[Link]
-
Exploiting Retro-Michael Chemistry
- Title: N-oxides as prodrugs of piperazine and piperidine derivatives (Details synthesis and stability of N-oxides).
-
In-Source Fragmentation Artifacts
- Title: A systematic analysis of in-source fragments in LC-MS metabolomics.
- Source: bioRxiv (2025).
-
URL:[Link]
Sources
Overcoming resistance in cells treated with 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (or a lead compound utilizing this specific pharmacophore). As a Senior Application Scientist, I recognize this structure as a specialized lipophilic weak base designed for metabolic stability (via the 2,2-dimethyl steric block) and solubility (via the sulfone tail).
When researchers observe "resistance" to this class of compounds in cell-based assays, it is frequently a case of pharmacokinetic failure (drug distribution) rather than pharmacodynamic failure (target mutation). This guide prioritizes distinguishing between bona fide biological resistance and physicochemical sequestration.
Part 1: Diagnostic Workflow (Visual Guide)
Before modifying your lead compound or assuming target mutation, use this decision tree to diagnose the mechanism of resistance.
Figure 1: Diagnostic logic for isolating the cause of reduced potency in piperazine-sulfone treated cells.
Part 2: Troubleshooting "Pseudo-Resistance"
The structure of your compound (a basic secondary amine in the piperazine ring + a lipophilic core) makes it a prime candidate for Lysosomal Sequestration . This is a non-genetic form of resistance where the drug is trapped in acidic organelles, preventing it from reaching its cytosolic target.
Issue 1: The "Ion Trapping" Effect
Symptom: Cells appear resistant (high IC50), but the target protein is unmutated and expressed normally. Mechanism: The 2,2-dimethylpiperazine moiety is basic (pKa ~8-9). It crosses the lysosomal membrane (pH ~7.2 → pH ~5.0), becomes protonated, and cannot exit. This effectively lowers the cytoplasmic concentration.
Validation Protocol: Lysosomal Rescue Assay Use this protocol to confirm if resistance is due to sequestration.
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Seed Cells: Plate resistant cells (and parental controls) at 3,000 cells/well in 96-well plates.
-
Pre-treatment (Critical):
-
Group A: Vehicle only.
-
Group B: Chloroquine (10-20 µM) or Ammonium Chloride (10 mM) .
-
Note: These agents raise lysosomal pH, preventing ion trapping.
-
-
Drug Treatment: Apply a dose-response curve of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
-
Incubation: 48-72 hours.
-
Readout: Assess viability (CellTiter-Glo or similar).
-
Analysis:
-
If the IC50 of your compound shifts left (becomes more potent) in the presence of Chloroquine, your "resistance" is driven by lysosomal sequestration.
-
Issue 2: ABC Transporter Efflux
Symptom: Resistance is reversed by P-gp inhibitors; resistance is higher in cell lines with known MDR1 expression (e.g., KB-V1, MES-SA/Dx5). Mechanism: Piperazines are frequent substrates for P-glycoprotein (P-gp/ABCB1).
Validation Protocol: Efflux Blockade
-
Setup: Prepare cells as above.
-
Inhibitor Mix: Co-treat cells with a non-toxic concentration of Verapamil (5-10 µM) or Elacridar (0.5 µM) .
-
Observation: A >3-fold reduction in IC50 confirms efflux-mediated resistance.
Part 3: Addressing "True" Biological Resistance
If the physicochemical checks above fail to restore potency, the cells have likely acquired a biological adaptation.
Mechanism: Target Modification
The 2,2-dimethyl substitution on the piperazine ring is a specific medicinal chemistry strategy designed to block metabolic oxidation (N-dealkylation). Therefore, resistance is unlikely to be metabolic degradation of the drug itself.
-
Action: Sequence the kinase domain (or relevant target binding pocket). Look for "Gatekeeper" mutations that sterically hinder the bulky 2,2-dimethylpiperazine tail.
Mechanism: Bypass Signaling
Cells may activate parallel survival pathways.
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Action: Perform a Phospho-Kinase Array. If your compound inhibits Pathway A, look for upregulation of Pathway B (e.g., if blocking CDK4/6, look for PI3K/mTOR activation).
Part 4: Physicochemical Data & Formulation
Understanding the fundamental properties of the molecule is essential for distinguishing solubility issues from resistance.
| Property | Value (Est.) | Implication for Resistance |
| Molecular Weight | ~220.33 g/mol | Low MW suggests good permeability; unlikely to be size-excluded. |
| cLogP | ~0.5 - 1.2 | Moderately lipophilic. High enough to enter cells, low enough to avoid rapid sequestration in lipid droplets. |
| pKa (Piperazine N) | ~8.5 - 9.2 | High Risk. Strongly basic pKa drives lysosomal accumulation. |
| H-Bond Acceptors | 4 (Sulfone O's, N's) | Good solubility potential, but sulfones can be limited in lipid solubility. |
| Metabolic Stability | High (2,2-dimethyl) | Advantage. Resistance is rarely due to CYP450 breakdown of this specific fragment. |
Part 5: Frequently Asked Questions (FAQs)
Q1: My compound precipitates in cell culture media. Is this resistance? A: No, this is "apparent resistance" due to low bioavailability. The sulfone group improves solubility, but the 2,2-dimethyl group adds lipophilicity.
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Fix: Ensure your DMSO stock is fresh. Do not exceed 0.5% DMSO final concentration. If precipitation occurs, try pre-complexing with cyclodextrin or reducing the concentration.
Q2: Why use the 2,2-dimethyl analog instead of the standard piperazine? A: The 2,2-dimethyl group is a "metabolic blocker." It prevents enzymes from attacking the nitrogen or the adjacent carbons. If you switch to a standard piperazine to improve binding, you may lose metabolic stability in vivo.
Q3: Can I use this compound for in vivo xenografts? A: Yes, but be wary of the "Distribution Volume." Basic amines like this tend to have high Volumes of Distribution (Vd) because they sequester in tissues. This can lower plasma concentration, mimicking resistance. You may need higher loading doses compared to neutral compounds.
References
-
Smith, D. A., et al. (2001). "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry.
-
Kazmi, F., et al. (2013). "Lysosomal Sequestration of Weak Bases: A Critical Review." Drug Discovery Today.
-
Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.
-
Gottesman, M. M., et al. (2002). "MDR1/P-glycoprotein-mediated drug resistance." Nature Reviews Cancer.
A Strategic Guide to Benchmarking 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Against Standard Treatments for Neurological Disorders
Introduction
The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] Piperazine derivatives are known to exhibit diverse pharmacological activities, targeting the central nervous system (CNS) among other systems.[1][3] The subject of this guide, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, is a novel compound with a unique substitution pattern that suggests potential for biological activity. While specific preclinical data for this compound is not yet publicly available, its structural similarity to other pharmacologically active piperazine derivatives warrants a thorough investigation into its therapeutic potential.
This guide outlines a comprehensive, hypothetical benchmarking strategy to evaluate 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine against current standard-of-care treatments for two promising therapeutic areas: epilepsy and neuropathic pain . The proposed experimental plan is designed to rigorously assess the compound's efficacy, safety, and mechanism of action, providing the necessary data for further drug development.
Hypothesized Therapeutic Positioning
Based on the known activities of various piperazine derivatives, we hypothesize that 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine may possess anticonvulsant and/or neuroprotective properties.[4][5][6][7] The presence of the methylsulfonyl group could influence the compound's polarity, solubility, and ability to cross the blood-brain barrier, potentially leading to a favorable pharmacokinetic profile for CNS applications. The 2,2-dimethyl substitution on the piperazine ring may enhance metabolic stability and modulate receptor binding affinity.
Benchmarking Against Standard Treatments
A direct comparison with established therapies is crucial for determining the potential clinical value of a new chemical entity. The following tables outline the proposed benchmarking of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine against current first- and second-line treatments for epilepsy and neuropathic pain.
Table 1: Benchmarking Against Standard Antiepileptic Drugs (AEDs)
| Parameter | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Hypothetical Data) | Carbamazepine (Standard Treatment) | Levetiracetam (Standard Treatment) |
| Primary Efficacy Endpoint | Reduction in seizure frequency in animal models (e.g., MES, scPTZ)[8][9] | Established efficacy in focal and generalized tonic-clonic seizures | Broad-spectrum efficacy in various seizure types |
| Secondary Efficacy Endpoint | Neuroprotection in in vitro models of excitotoxicity | Limited neuroprotective effects | Potential neuroprotective properties |
| Mechanism of Action | To be determined (potential modulation of ion channels or neurotransmitter systems) | Voltage-gated sodium channel blocker | Binds to synaptic vesicle protein 2A (SV2A) |
| Side Effect Profile | To be determined (focus on CNS side effects like sedation, ataxia) | Dizziness, drowsiness, ataxia, diplopia, potential for serious skin reactions | Somnolence, asthenia, dizziness, behavioral changes |
| Pharmacokinetics | To be determined (oral bioavailability, half-life, metabolism) | Complex pharmacokinetics, induces its own metabolism | Favorable pharmacokinetics, minimal drug interactions |
Table 2: Benchmarking Against Standard Treatments for Neuropathic Pain
| Parameter | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Hypothetical Data) | Gabapentin (Standard Treatment) | Duloxetine (Standard Treatment) |
| Primary Efficacy Endpoint | Reduction of allodynia and hyperalgesia in animal models (e.g., CCI, SNI) | Established efficacy in various neuropathic pain conditions[10][11] | Efficacy in diabetic peripheral neuropathy and fibromyalgia[11] |
| Secondary Efficacy Endpoint | Improvement in functional outcomes (e.g., motor coordination) | Sedation can impact function | May improve mood and sleep |
| Mechanism of Action | To be determined (potential interaction with ion channels or receptors involved in pain signaling) | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Serotonin and norepinephrine reuptake inhibitor (SNRI) |
| Side Effect Profile | To be determined (focus on CNS and gastrointestinal side effects) | Dizziness, somnolence, peripheral edema | Nausea, dry mouth, constipation, fatigue |
| Pharmacokinetics | To be determined (oral bioavailability, half-life, metabolism) | Saturable absorption, not metabolized | Metabolized by CYP2D6 and CYP1A2, potential for drug interactions |
Proposed Experimental Workflows
To generate the data required for the benchmarking tables above, a phased experimental approach is proposed. The following workflows are designed to be self-validating, with clear go/no-go decision points.
Phase 1: In Vitro Profiling
This initial phase aims to establish the basic pharmacological profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
Caption: Phase 1: In Vitro Profiling Workflow.
Detailed Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and a positive control (e.g., a known neuroprotective agent) for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a predetermined duration.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[12]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the glutamate-treated and untreated controls.
Phase 2: In Vivo Efficacy and Safety
Following promising in vitro results, the compound will be advanced to in vivo studies in validated animal models.
Caption: Phase 2: In Vivo Efficacy and Safety Evaluation.
Detailed Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Acclimatization: Acclimatize male mice to the laboratory environment for at least one week.
-
Compound Administration: Administer 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine or a standard AED (e.g., carbamazepine) via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Seizure Induction: At the time of peak compound effect (determined from preliminary pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.
Phase 3: Mechanism of Action and Advanced Profiling
This phase will delve deeper into how the compound exerts its effects and further characterize its properties.
Caption: Phase 3: Mechanism of Action and Advanced Profiling.
Conclusion
While the specific biological activities of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine are yet to be elucidated, its chemical structure, based on the versatile piperazine scaffold, suggests significant therapeutic potential, particularly in the realm of neurological disorders. The comprehensive, multi-phased benchmarking strategy outlined in this guide provides a rigorous framework for evaluating its efficacy and safety in comparison to established standard-of-care treatments for epilepsy and neuropathic pain. By systematically progressing through in vitro profiling, in vivo efficacy and safety studies, and detailed mechanistic investigations, a clear and objective assessment of the compound's potential as a novel therapeutic agent can be achieved. The successful execution of this plan will generate the critical data necessary to guide further development and ultimately determine the clinical utility of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
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Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery.[1][2] Its prevalence is attributed to a unique combination of properties: the two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which can enhance aqueous solubility and bioavailability.[1] Furthermore, the piperazine ring possesses a relative structural rigidity that allows for specific spatial arrangements of substituents, improving target affinity and specificity.[1] The synthetic tractability of the piperazine scaffold allows for extensive modifications at both nitrogen atoms, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] This guide provides a detailed structural and physicochemical comparison of the novel compound, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, with a series of structurally related molecules to elucidate the impact of specific structural modifications.
Molecular Architectures Under Investigation
This guide focuses on a systematic comparison of the target molecule with analogs that dissect the contribution of its key structural features: the unsubstituted piperazine core, the impact of C2-methylation, the effect of the gem-dimethyl group at the C2 position, and the influence of the N-sulfonyl substituent.
Figure 1: Structural relationships of the compared molecules.
Comparative Physicochemical Properties
The introduction of substituents to the piperazine ring systematically alters its physicochemical properties, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profile. The following table summarizes key experimental and predicted data for the target molecule and its analogs.
| Molecule | Molecular Weight ( g/mol ) | pKa1 | pKa2 | clogP/LogP | Aqueous Solubility |
| Piperazine | 86.14 | 9.73 | 5.35 | -1.1 | Freely Soluble |
| 2-Methylpiperazine | 100.16 | 9.57 | 5.24 | -0.6 | Soluble |
| 2,2-Dimethylpiperazine | 114.19 | 9.38 (Predicted) | N/A | -0.04 (Predicted) | Excellent solubility in water |
| 1-(Methylsulfonyl)piperazine | 164.23 | 7.78 (Predicted) | N/A | -0.67 (Predicted) | Slightly Soluble |
| 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine | 234.36 | ~7.5 (Predicted) | N/A | ~0.5 (Predicted) | Moderately Soluble (Predicted) |
Note: "clogP" refers to calculated LogP values. Predicted values are based on computational models and structural similarities.
Structural Analysis and Conformational Effects
The Influence of the Gem-Dimethyl Group: The Thorpe-Ingold Effect
The presence of a gem-dimethyl group at the C2 position of the piperazine ring in the target molecule is a significant structural feature. This substitution pattern is known to induce the Thorpe-Ingold effect , where steric hindrance between the methyl groups leads to a compression of the internal bond angles of the ring.[5] This "angle compression" can favor certain ring conformations and influence the reactivity of the adjacent nitrogen atom.[5]
In polyketide-derived natural products, gem-dimethyl groups are known to add steric bulk, which can lend increased stability to the molecule.[6] For 2,2-dimethylpiperazine, this effect is expected to favor a chair conformation of the piperazine ring, similar to the parent molecule, but with a restricted conformational flexibility. This rigidity can be advantageous in drug design, as it may pre-organize the molecule into a bioactive conformation for optimal target binding, potentially increasing potency and selectivity.
Caption: The Thorpe-Ingold effect in 2,2-dimethylpiperazine.
The Impact of N-Sulfonylation on Basicity
The attachment of a methylsulfonyl group to one of the piperazine nitrogens, as seen in 1-(methylsulfonyl)piperazine and the target molecule, has a profound electronic effect. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent nitrogen atom. This is reflected in the predicted pKa of 1-(methylsulfonyl)piperazine (pKa ≈ 7.78) compared to piperazine (pKa1 = 9.73).[7] This reduction in basicity means that at physiological pH (~7.4), a larger proportion of the sulfonyl-substituted nitrogen will be in its neutral, unprotonated form compared to the unsubstituted nitrogen of piperazine. This can have significant implications for drug-receptor interactions and membrane permeability.
Physicochemical Consequences of Structural Modifications
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] A positive LogP value indicates a preference for lipid environments, while a negative value indicates hydrophilicity.[9]
-
Piperazine is highly hydrophilic, with a LogP of -1.1.
-
The addition of a single methyl group in 2-methylpiperazine increases lipophilicity (LogP = -0.6).
-
The gem-dimethyl substitution in 2,2-dimethylpiperazine further increases lipophilicity (predicted clogP = -0.04), bringing it closer to a balance between hydrophilic and lipophilic character.[10]
-
The methylsulfonyl group in 1-(methylsulfonyl)piperazine, despite its polarity, contributes to a predicted clogP of -0.67, suggesting it does not drastically increase lipophilicity over the parent piperazine.[8]
-
For the target molecule , the combination of the lipophilic gem-dimethyl group and the extended N-(2-(methylsulfonyl)ethyl) side chain is predicted to result in a positive LogP value (estimated around 0.5), indicating a shift towards greater lipophilicity compared to the other analogs.
Aqueous Solubility
Aqueous solubility is essential for drug absorption and formulation.[7] While piperazine itself is freely soluble in water, its derivatives exhibit a range of solubilities.[7]
-
The high polarity of piperazine and 2-methylpiperazine contributes to their good water solubility.
-
2,2-Dimethylpiperazine is also reported to have excellent water solubility.[11]
-
In contrast, 1-(methylsulfonyl)piperazine is described as only slightly soluble in water, likely due to a combination of its increased molecular weight and the nature of the sulfonyl group.[1][7]
-
The target molecule , with its increased lipophilicity and molecular weight, is predicted to have moderate aqueous solubility, likely lower than the more polar analogs but potentially sufficient for biological applications.
Metabolic Stability
The metabolic stability of a drug candidate is crucial for achieving a desirable pharmacokinetic profile.[12] The piperazine ring itself is susceptible to metabolism by cytochrome P450 enzymes.[2]
-
The gem-dimethyl group can sterically hinder metabolic attack at the adjacent carbon and nitrogen atoms, potentially increasing the metabolic stability of the piperazine ring.
-
The methylsulfonyl ethyl moiety is generally considered to be metabolically stable. The sulfonyl group is resistant to oxidation, and while the ethyl linker could be a site for metabolism, it is not typically considered a highly labile functional group.[13]
Experimental Protocols
To provide a framework for the experimental validation of the predicted properties of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and its analogs, the following standard protocols are described.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
Caption: Workflow for the shake-flask solubility assay.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.[15]
Protocol:
-
Prepare a solution of the compound in either n-octanol or water.
-
Add a volume of the other solvent (water or n-octanol, respectively) to a sealed vial containing the compound solution. The solvents should be pre-saturated with each other.
-
Shake the vial vigorously for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be established.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[16]
Protocol:
-
Dissolve a precisely weighed amount of the compound in a known volume of water or a suitable co-solvent.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.[17]
Conclusion and Future Directions
The structural comparison of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine with its simpler analogs provides valuable insights into the contributions of its key structural motifs. The gem-dimethyl group is predicted to restrict the conformational flexibility of the piperazine ring and enhance metabolic stability through steric shielding. The N-(2-(methylsulfonyl)ethyl) substituent significantly reduces the basicity of the substituted nitrogen and increases the overall lipophilicity of the molecule. These modifications are expected to result in a molecule with a balanced physicochemical profile, potentially leading to favorable pharmacokinetic properties.
Further experimental validation of the predicted solubility, LogP, and pKa values for the target molecule is essential. Additionally, in vitro ADME assays to determine metabolic stability in liver microsomes and cell permeability assays would provide a more complete picture of its drug-like properties. The findings from such studies will be crucial in guiding the future development of this and other novel piperazine derivatives as potential therapeutic agents.
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A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
Guide Overview: This document provides a comprehensive, technically grounded framework for establishing a predictive mathematical relationship between the in vitro properties of a novel drug candidate, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, and its in vivo pharmacokinetic performance. As defined by the U.S. Food and Drug Administration (FDA), an In Vitro-In Vivo Correlation (IVIVC) is a critical tool in drug development that can streamline formulation optimization, support quality control, and potentially reduce the need for extensive bioequivalence studies.[1][2] This guide is structured to walk researchers through the foundational in vitro characterization, preclinical in vivo assessment, and the statistical methodology required to build a robust and reliable IVIVC model.
Part 1: Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough understanding of the drug substance's fundamental physicochemical properties and its release characteristics from a given dosage form. These initial experiments are designed to predict the behavior of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in the gastrointestinal (GI) tract.
Biopharmaceutical Classification System (BCS) Assessment
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral drug absorption.[3][4] Establishing the BCS class for our compound is the logical first step, as it informs the entire IVIVC development strategy. A successful IVIVC is most anticipated for highly permeable (BCS Class I and II) drugs where dissolution is the rate-limiting step to absorption.[5]
1.1.1 Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay serves as a high-throughput, non-cell-based in vitro model for predicting passive transcellular permeability.[6][7] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment.[7] This provides a reliable estimate of a drug's capacity to cross the intestinal epithelium.
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1-2% solution of lecithin in an organic solvent like dodecane and allow the solvent to evaporate completely.
-
Solution Preparation: Prepare a stock solution of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in DMSO. Dilute the stock solution into a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM (final DMSO concentration <1%).
-
Assay Setup: Add the drug solution to the donor wells. Fill the acceptor wells of a separate 96-well plate with PBS (pH 7.4). Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[8]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the known surface area of the membrane, the volume of the wells, and the incubation time.
In Vitro Dissolution Profile Generation
Dissolution testing is a cornerstone of IVIVC, measuring the rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form.[9][10] To accurately predict in vivo performance, the dissolution method must be developed to simulate the physiological conditions of the human GI tract.
1.2.1 Multi-pH Dissolution Study
The pH of the GI tract varies significantly from the acidic environment of the stomach to the more neutral conditions of the small intestine. Therefore, evaluating the dissolution of three distinct formulations of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (a fast-releasing, medium-releasing, and slow-releasing prototype) across a range of pH values is critical.
Experimental Protocol: USP Apparatus II (Paddle Method) Dissolution
-
Apparatus Setup: Assemble a USP Apparatus II (Paddle) with 900 mL of dissolution medium in each vessel, maintained at 37 ± 0.5°C. Set the paddle speed to 50 RPM.[11]
-
Media: Perform separate experiments using three different media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate Buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate Buffer (pH 6.8) to simulate the lower small intestine.
-
-
Procedure:
-
Place one tablet of a given formulation into each of the six vessels.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm filter.
-
-
Quantification: Analyze the concentration of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in each sample using a validated UV-Vis spectrophotometry or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point for each formulation and pH condition.
Table 1: Hypothetical In Vitro Dissolution Data (% Dissolved)
| Time (min) | Formulation A (Fast) pH 6.8 | Formulation B (Medium) pH 6.8 | Formulation C (Slow) pH 6.8 |
|---|---|---|---|
| 5 | 45 | 25 | 10 |
| 10 | 75 | 48 | 22 |
| 15 | 88 | 65 | 35 |
| 30 | 95 | 85 | 55 |
| 45 | 98 | 92 | 70 |
| 60 | 99 | 96 | 82 |
| 90 | 100 | 98 | 91 |
| 120 | 100 | 99 | 95 |
Metabolic Stability Assessment
Understanding the metabolic fate of a drug is crucial, as high hepatic first-pass metabolism can be a significant barrier to oral bioavailability, complicating the IVIVC. A human liver microsome (HLM) stability assay provides an early indication of the compound's susceptibility to metabolism by key enzymes, primarily Cytochrome P450s (CYPs).[12][13]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation: Thaw pooled HLMs and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a 1 mM solution of the test compound and a 20 mM solution of the NADPH cofactor.[14][15]
-
Incubation: Pre-warm HLM suspension and buffer to 37°C. Add the test compound to the HLM suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH cofactor.[12][14]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Part 2: Preclinical In Vivo Pharmacokinetic Evaluation
The next critical phase involves administering the different formulations to an animal model to obtain the in vivo data that will be correlated with the in vitro results.[16]
Animal Study Design
A crossover study design is preferred as it minimizes inter-animal variability.[17] Male Sprague-Dawley rats are a commonly used and well-characterized model for preclinical PK studies.[18][19]
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water. Fast the animals overnight before dosing.
-
Dosing: Divide the rats into three groups. Administer a single oral dose of Formulation A, B, or C (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentration of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
Table 2: Hypothetical In Vivo Pharmacokinetic Data (10 mg/kg Oral Dose)
| Parameter | Formulation A (Fast) | Formulation B (Medium) | Formulation C (Slow) |
|---|---|---|---|
| Cmax (ng/mL) | 1250 | 980 | 650 |
| Tmax (hr) | 0.5 | 1.5 | 4.0 |
| AUC₀₋t (ng*hr/mL) | 4500 | 4450 | 4380 |
| AUC₀₋inf (ng*hr/mL) | 4580 | 4510 | 4460 |
Part 3: Developing the Level A In Vitro-In Vivo Correlation
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][20] This is the most rigorous and useful type of correlation. The process involves mathematically deriving the in vivo absorption profile from the plasma concentration data and then correlating it with the in vitro dissolution profile.
Deconvolution of In Vivo Data
Deconvolution is a mathematical process used to estimate the time course of drug input (absorption) from the measured plasma concentration-time profile.[21] The Wagner-Nelson method is a common deconvolution technique for drugs that follow one-compartment pharmacokinetics.[22][23][24]
The fraction of drug absorbed at time 't' (Fabs) can be calculated using the following equation:
Fabs(t) = (Ct + kₑ * AUC₀₋t) / (kₑ * AUC₀₋inf)
Where:
-
Ct is the plasma concentration at time t.
-
kₑ is the elimination rate constant (obtained from IV data or the terminal slope of the oral PK curve).
-
AUC₀₋t is the area under the curve from time 0 to t.
-
AUC₀₋inf is the total area under the curve.
Establishing the Correlation
The final step is to plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at corresponding time points. A linear regression analysis is then performed. A strong correlation, typically indicated by a coefficient of determination (R²) greater than 0.9, suggests a predictive Level A IVIVC has been successfully established.
Table 3: Hypothetical In Vitro vs. In Vivo Correlation Data (Formulation B)
| Time (hr) | % Dissolved In Vitro | % Absorbed In Vivo (Deconvoluted) |
|---|---|---|
| 0.5 | 65 | 58 |
| 1.0 | 85 | 79 |
| 2.0 | 96 | 92 |
| 4.0 | 99 | 97 |
dot
Caption: Workflow for establishing a Level A IVIVC.
Conclusion
Establishing a robust IVIVC for a new chemical entity like 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a scientifically rigorous process that bridges the gap between laboratory formulation science and clinical performance. By systematically characterizing the in vitro dissolution and permeability, conducting well-designed in vivo pharmacokinetic studies, and applying appropriate mathematical modeling, researchers can create a powerful predictive tool. This IVIVC model not only accelerates the development timeline by enabling rapid virtual assessment of formulation changes but also serves as a cornerstone for setting meaningful quality control specifications, ultimately ensuring consistent product performance and patient safety.
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Navigating the Safe Handling of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine: A Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine. The following procedural guidance is based on the known hazards of related piperazine and sulfone compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel compound. A conservative approach is therefore essential.
Hazard Assessment: Understanding the Risks
While a specific SDS for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is not publicly available, an analysis of its structural motifs—a dimethylpiperazine ring and a methylsulfonyl group—suggests a hazard profile that warrants significant precautions. Piperazine derivatives are known to be skin and eye irritants, with some causing respiratory irritation or sensitization.[1][2][3][4] Compounds with similar structures can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, all handling procedures must be designed to minimize exposure.
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in severe cases, chemical burns.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Harmful if Swallowed or Inhaled: Systemic toxicity is possible following ingestion or inhalation.[3]
-
Dermal Absorption: The compound may be absorbed through the skin, leading to systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.
Glove Selection: A Critical Choice
The selection of appropriate chemical-resistant gloves is paramount.[5] Given the lack of specific permeation data, a conservative approach using double-gloving is recommended.
| Glove Type | Material | Rationale |
| Inner Glove | Nitrile | Provides a good baseline of chemical resistance and tactile sensitivity for fine manipulations. |
| Outer Glove | Neoprene or Butyl | Offers enhanced protection against a broader range of chemicals. Butyl gloves are particularly effective against ketones and esters, while neoprene provides good resistance to acids, bases, and alcohols.[6] |
Important Considerations for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of degradation or perforation.
-
Proper Donning and Doffing: Avoid contaminating your skin by using the correct techniques for putting on and taking off gloves.
-
Regular Replacement: Change gloves immediately if you suspect contamination or after a set period of use (e.g., every 2 hours) to prevent breakthrough.
Primary Engineering Controls and Respiratory Protection
All manipulations of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
| Condition | Required Respiratory Protection |
| Standard Handling in a Fume Hood | A NIOSH-approved respirator is not typically required if all work is performed within a properly functioning chemical fume hood. |
| Potential for Aerosol Generation | If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved half-mask respirator with organic vapor cartridges and P100 particulate filters should be used.[7] A fit test is mandatory before using any tight-fitting respirator. |
| Emergency Situations (e.g., Spills) | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas. |
Eye, Face, and Body Protection
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended for all procedures involving liquids.
-
Face Protection: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes.
-
Protective Clothing: A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be used. Ensure that clothing is regularly laundered and not taken home. Contaminated work clothing should not be allowed out of the workplace.[1]
Operational Plan: From Receipt to Use
A structured workflow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.
Step-by-Step Protocol:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE, including gloves and eye protection, during unpacking.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed and clearly labeled.[2][8] Store in a locked cabinet or area to restrict access.[1][8]
-
Preparation and Handling:
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
Secondary Containment: Use secondary containment (e.g., a tray) to contain any potential spills during transport and handling.
-
Avoid Dust Generation: Handle the solid form of the compound carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and its associated waste is a critical component of laboratory safety and environmental responsibility.
Caption: Disposal workflow for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine waste.
Disposal Protocol:
-
Waste Classification: This compound should be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste classification.
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department.[9][10] They will ensure that the waste is transported to a licensed disposal facility in compliance with all local, state, and federal regulations.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, ensuring a safe and productive research environment.
References
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- Thermo Fisher Scientific, SAFETY D
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- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- U.S. Environmental Protection Agency, Management of Hazardous Waste Pharmaceuticals, (January 22 2026)
- Fisher Scientific, SAFETY D
- Northwestern University, Hazardous Waste Disposal Guide, (February 27 2023)
- Sigma-Aldrich, SAFETY DATA SHEET - 1-Ethylpiperazine, (September 06 2024)
- Apollo Scientific, Piperazine
- Environmental Health and Safety, OSHA Glove Selection Chart
- Cole-Parmer, Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%, (October 03 2005)
- SynQuest Laboratories, Inc., 1-(2,2-Dimethylpropyl)
- Thermo Fisher Scientific, SAFETY D
- myUSF, Glove Guide - Chemical Comp
- Southern Illinois University, Chemical Waste Management Guide
- BLDpharm, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
- SAFETY D
- ASHP, Guidelines on Handling Hazardous Drugs
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
